An In-Depth Technical Guide to 1-(3-Chlorophenoxy)propan-2-one (CAS: 15422-18-1) for Advanced Research and Development
An In-Depth Technical Guide to 1-(3-Chlorophenoxy)propan-2-one (CAS: 15422-18-1) for Advanced Research and Development
Executive Summary
This technical guide provides a comprehensive scientific overview of 1-(3-Chlorophenoxy)propan-2-one (CAS Number: 15422-18-1), a molecule of significant interest for researchers and professionals in organic synthesis and drug development. This compound is an aromatic ether-ketone, a structural motif with versatile applications as a chemical intermediate. Its architecture, featuring a reactive ketone carbonyl group, a stable ether linkage, and a chlorinated phenyl ring, makes it a valuable building block. The presence of a chlorine atom on the aromatic ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule[1]. This document elucidates the core physicochemical properties, provides a robust and mechanistically sound synthesis protocol via the Williamson ether synthesis, details rigorous analytical methods for characterization and quality control, and discusses its chemical reactivity and potential applications. All protocols are presented with an emphasis on the underlying scientific principles to empower researchers to adapt and optimize these methods for their specific needs.
Physicochemical Properties and Structural Elucidation
1-(3-Chlorophenoxy)propan-2-one is characterized by the convergence of an ether and a ketone functional group.[2][3] This unique combination dictates its physical properties and chemical reactivity. The carbonyl group is polar, while the chlorophenyl moiety introduces hydrophobicity.
| Property | Value | Source |
| CAS Number | 15422-18-1 | [2] |
| Molecular Formula | C₉H₉ClO₂ | |
| Molecular Weight | 184.62 g/mol | |
| Hazard Classification | Irritant | |
| SMILES Code | CC(COC1=CC=CC(Cl)=C1)=O | [2] |
Spectroscopic Profile:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the 3-chlorophenyl ring, a singlet for the methylene protons adjacent to the ether oxygen and the carbonyl group, and a singlet for the terminal methyl protons.
-
¹³C NMR: The carbon spectrum will feature a characteristic downfield signal for the ketone carbonyl carbon (typically ~200-210 ppm), signals for the aromatic carbons, and aliphatic signals for the methylene and methyl carbons.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of a ketone is expected in the region of 1715-1730 cm⁻¹. Additional bands corresponding to C-O-C ether stretching and C-Cl stretching will also be present.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) at m/z 184, along with an isotopic peak (M+2) at m/z 186 with approximately one-third the intensity, which is characteristic of a monochlorinated compound. Key fragmentation patterns would likely involve cleavage alpha to the carbonyl group and fragmentation of the ether linkage.
Synthesis: The Williamson Ether Synthesis Approach
3.1 Mechanistic Rationale
The most direct and reliable method for constructing the ether linkage in 1-(3-Chlorophenoxy)propan-2-one is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5] The causality behind this choice rests on its efficiency and predictability. The synthesis involves two primary steps:
-
Deprotonation: 3-chlorophenol is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form the highly nucleophilic sodium 3-chlorophenoxide ion.[6] The use of NaH is advantageous as the reaction is driven to completion by the irreversible evolution of hydrogen gas.[6]
-
Nucleophilic Attack: The resulting phenoxide anion attacks a primary alkyl halide, in this case, 1-chloro- or 1-bromopropan-2-one. The selection of a primary halide is critical; secondary or tertiary halides would lead to a competing E2 elimination pathway, significantly reducing the yield of the desired ether product.[5][6]
This Sₙ2 pathway ensures the regioselective formation of the C-O bond, providing a clean route to the target molecule.
3.2 Diagram: Synthesis Workflow
Caption: Williamson ether synthesis workflow for 1-(3-Chlorophenoxy)propan-2-one.
3.3 Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Phenoxide Formation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). b. Add 3-chlorophenol (1.0 equivalent) to the solvent and stir until dissolved. c. Cool the solution to 0 °C using an ice bath. d. Cautiously add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating complete formation of the sodium 3-chlorophenoxide.
-
Nucleophilic Substitution: a. Re-cool the phenoxide solution to 0 °C. b. Add 1-chloropropan-2-one (1.05 equivalents) dropwise via a syringe. c. Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Upon completion, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or diethyl ether. c. Combine the organic layers and wash sequentially with 1 M sodium hydroxide solution (to remove any unreacted phenol) and then with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. e. Purify the resulting crude oil via flash column chromatography on silica gel or vacuum distillation to yield pure 1-(3-Chlorophenoxy)propan-2-one.
3.4 Table: Reagents and Conditions Summary
| Parameter | Recommended Choice | Rationale |
| Nucleophile Precursor | 3-Chlorophenol | Provides the required aromatic ether moiety. |
| Electrophile | 1-Chloropropan-2-one | Primary halide that minimizes E2 elimination.[5] |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures complete deprotonation.[6] |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvents that solvate the cation and leave the nucleophile reactive.[6] |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side reactions. |
| Purification | Column Chromatography | Standard method for separating the product from impurities. |
Analytical Characterization and Quality Control
4.1 Rationale for Method Selection
For a compound like 1-(3-Chlorophenoxy)propan-2-one, a multi-faceted analytical approach is required for unambiguous identification, quantification, and purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal due to the compound's expected volatility and thermal stability, providing both chromatographic separation and structural information from mass fragmentation patterns.[7][8] High-Performance Liquid Chromatography (HPLC), particularly with UV detection, serves as a complementary and robust method for purity determination and quantification in non-volatile matrices or for monitoring reaction progress.[9][10]
4.2 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the confirmatory tool of choice for identifying and quantifying chlorophenoxy compounds.[8]
4.2.1 Diagram: GC-MS Analytical Workflow
Caption: Standard workflow for the analysis of 1-(3-Chlorophenoxy)propan-2-one by GC-MS.
4.2.2 Detailed Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of approximately 10-100 µg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
GC Separation:
-
Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Detection:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Interpretation: Confirm the compound's identity by its characteristic retention time and by comparing its mass spectrum to a reference standard or library. The fragmentation pattern should show the molecular ion (m/z 184/186) and logical daughter ions.
4.3 High-Performance Liquid Chromatography (HPLC)
4.3.1 Detailed Protocol: Reversed-Phase HPLC with UV Detection
This method is adapted from established procedures for analyzing related pharmaceutical compounds and is suitable for routine quality control.[9]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a reference standard solution at a similar concentration.
-
Chromatographic Run: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and standard solutions and record the chromatograms.
-
Data Analysis: Determine purity by calculating the area percentage of the main peak. Quantify against the reference standard using a calibration curve if necessary.
4.3.2 Table: HPLC Method Parameters
| Parameter | Value | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for reversed-phase separation of moderately polar organic molecules.[9] |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) | Common mobile phase for good resolution and peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detector | UV at ~220 nm or 275 nm | Wavelengths where the chlorophenyl chromophore is expected to absorb. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | Ambient or 30 °C | Ensures reproducible retention times. |
Reactivity, Potential Applications, and Safety
5.1 Chemical Reactivity
The reactivity of 1-(3-Chlorophenoxy)propan-2-one is dominated by its ketone functional group.[3]
-
Reduction: The carbonyl can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) to form 1-(3-chlorophenoxy)propan-2-ol.[11]
-
Enolization: In the presence of acid or base, the ketone can form an enol or enolate, allowing for reactions at the alpha-carbon positions.
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, forming the basis for further synthetic elaborations.
5.2 Potential Applications in Drug Development
While not a drug itself, 1-(3-Chlorophenoxy)propan-2-one is a valuable intermediate. Its structure is closely related to precursors and impurities of Bupropion, a widely used antidepressant.[11][12] This positions it as a potential starting material or reference compound in the synthesis of novel pharmaceutical agents. The 3-chlorophenyl moiety is a key pharmacophore in many approved drugs, where the chlorine atom can enhance binding affinity, improve metabolic stability, or modulate lipophilicity.[1]
5.3 Diagram: Potential as a Synthetic Intermediate
Caption: Potential synthetic transformations of 1-(3-Chlorophenoxy)propan-2-one.
5.4 Handling and Safety Precautions
As a research chemical, 1-(3-Chlorophenoxy)propan-2-one should be handled with appropriate care in a laboratory setting.
| Precaution | Guideline |
| Hazard Class | Irritant. May be harmful if swallowed, based on similar structures.[13] |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations for chemical waste. |
References
- Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft loniz
- Application Notes and Protocols for the Analytical Characterization of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one - Benchchem. (URL: )
- A Comparative Guide to the Inter-laboratory Analysis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one - Benchchem. (URL: )
-
Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification | American Laboratory. (URL: [Link])
-
GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples - ResearchGate. (URL: [Link])
-
Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography–mass spectrometry | Scilit. (URL: [Link])
-
1-(3-Chlorophenyl)-1-hydroxypropan-2-one | C9H9ClO2 | CID 10012623 - PubChem. (URL: [Link])
-
Ketone - Wikipedia. (URL: [Link])
-
Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. (URL: [Link])
-
1-(3-Chlorophenyl)propan-2-one | C9H9ClO | CID 2734097 - PubChem. (URL: [Link])
-
Molecular characterization of aldehydes and ketones in particle phase of mainstream and sidestream cigarette smoke | Royal Society Open Science. (URL: [Link])
-
Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])
-
Williamson Ether Synthesis | SN2 Ether Formation + Traps - OrgoSolver. (URL: [Link])
-
Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples | Analytical Chemistry - ACS Publications. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (URL: [Link])
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15422-18-1|1-(3-Chlorophenoxy)propan-2-one|BLD Pharm [bldpharm.com]
- 3. Ketone - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. orgosolver.com [orgosolver.com]
- 7. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 1-(3-Chlorophenyl)propan-2-one | 14123-60-5 [sigmaaldrich.com]
